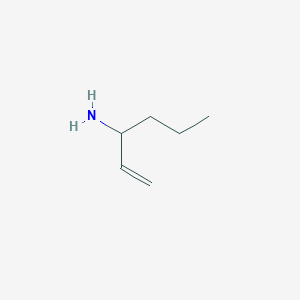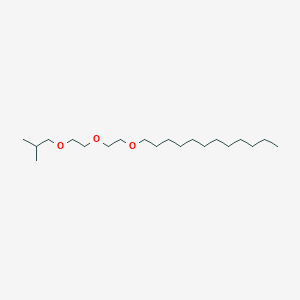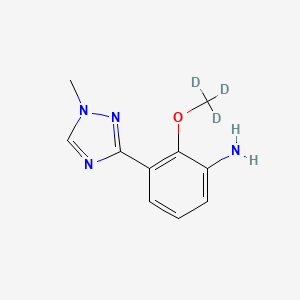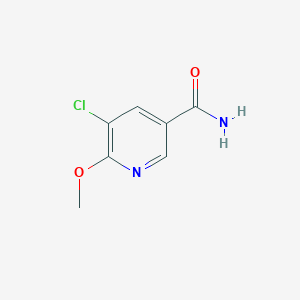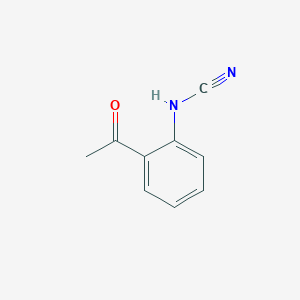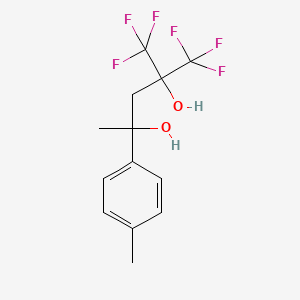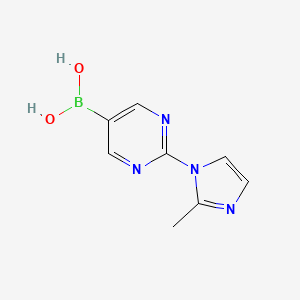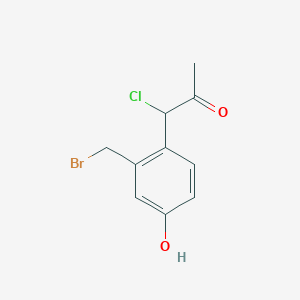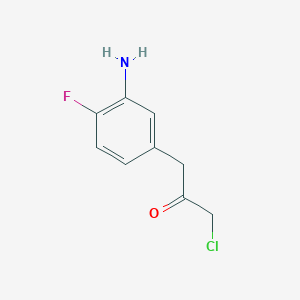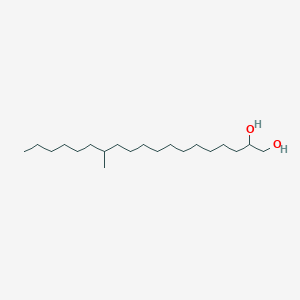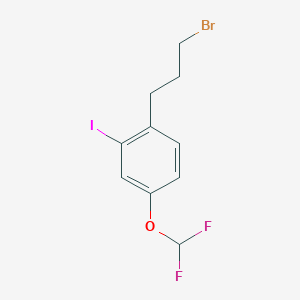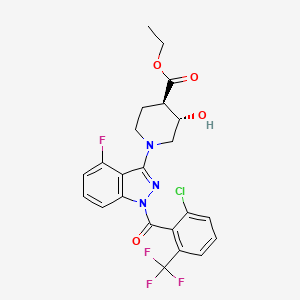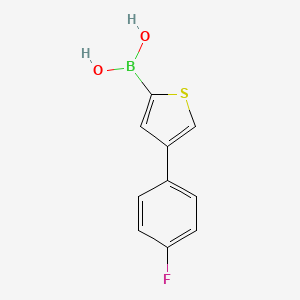
(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2S. It is a boronic acid derivative that features a thiophene ring substituted with a fluorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)thiophen-2-yl)boronic acid typically involves the reaction of 4-bromo-4-fluorobenzene with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions include various boronic acid derivatives, which are valuable intermediates in organic synthesis.
科学的研究の応用
(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-(4-Fluorophenyl)thiophen-2-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, completing the coupling reaction. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid is unique due to the presence of both a fluorophenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific coupling reactions and the synthesis of complex molecules.
特性
分子式 |
C10H8BFO2S |
|---|---|
分子量 |
222.05 g/mol |
IUPAC名 |
[4-(4-fluorophenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H |
InChIキー |
YXILMAYVPCPAQM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CS1)C2=CC=C(C=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



